Hoechst 33342

概要

準備方法

合成経路と反応条件

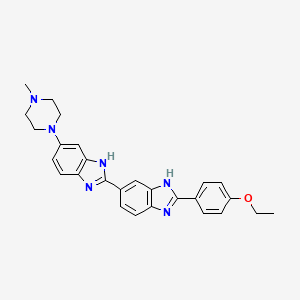

ホエchst 33342の合成には、2,5'-ビ-1H-ベンゾイミダゾールと4-エトキシフェニルおよび4-メチル-1-ピペラジニル基を特定の条件下で反応させることが含まれます . この反応には通常、メタノールなどの溶媒を使用する必要があり、完全な反応を確保するために加熱と撹拌が必要です。

工業生産方法

ホエchst 33342の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器の使用と反応条件の精密な制御が含まれ、最終生成物の高収率と純度が保証されます .

化学反応の分析

反応の種類

ホエchst 33342は、主にDNAとの結合反応を起こします。 これは、特にアデニン-チミンが豊富な領域において、二本鎖DNAのマイナーグルーブに結合します . この結合は、化合物の構造によって促進され、マイナーグルーブにぴったりと収まることができます。

一般的な試薬と条件

ホエchst 33342とDNAの結合反応は、通常、水溶液中で行われ、リン酸緩衝生理食塩水(PBS)またはその他の同様の緩衝液の存在によって促進される可能性があります . この反応は、通常、最適な結合のために室温または37℃で行われます。

生成される主な生成物

ホエchst 33342とDNAの反応から生成される主な生成物は、安定したDNA-染料複合体であり、紫外線で励起されると強い青色の蛍光を示します .

科学研究における用途

ホエchst 33342は、さまざまな科学研究において広く使用されています。

科学的研究の応用

Cell Viability and Apoptosis Detection

Hoechst 33342 is commonly employed to assess cell viability and apoptosis. It selectively stains live cells, enabling the differentiation between viable and non-viable cells based on nuclear morphology.

Case Study: Induction of Apoptosis in Myocytes

A study demonstrated that this compound induces apoptosis in BC3H-1 myocytes at concentrations greater than 10 µg/mL after a 3-hour incubation period. The morphological changes observed included nuclear condensation and fragmentation, indicative of apoptotic cell death. The dose-response relationship illustrated significant cell death at concentrations between 2.5 and 15 µg/mL, with a threshold effect noted at concentrations above 5 µg/mL .

| Concentration (µg/mL) | Time (hours) | Observed Effect |

|---|---|---|

| 2.5 | 1 | Minimal effect |

| 5 | 1 | Moderate effect |

| 10 | 3 | Significant apoptosis |

| 15 | 3 | Extensive cell death |

Flow Cytometry Applications

This compound is widely used in flow cytometry for analyzing cell cycle phases and identifying specific cell populations based on DNA content.

Case Study: Cell Cycle Analysis

In a study involving HeLa cells, this compound was used alongside other fluorescent markers to analyze the cell cycle stages. The dye's ability to bind to DNA allowed for precise quantification of cells in different phases of the cycle, facilitating the identification of proliferating cells .

Drug Resistance Studies

The compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells by analyzing membrane permeability and drug uptake.

Case Study: Membrane Permeability in Colchicine-Resistant Cells

Research indicated that the uptake rate of this compound decreased in colchicine-resistant Chinese hamster ovary cells compared to sensitive counterparts. This finding suggests that this compound can act as a probe for assessing membrane transport rates, providing insights into the mechanisms underlying drug resistance .

| Cell Line Type | Uptake Rate of this compound |

|---|---|

| Wild-type CHO | High |

| Colchicine-resistant Line A | Moderate |

| Colchicine-resistant Line B | Low |

Tissue Perfusion Studies

This compound is also utilized to evaluate tissue perfusion by measuring its distribution within tissues post-injection.

Case Study: Tumor Perfusion Assessment

In murine models, this compound was injected intravenously to assess regional perfusion in tumor tissues. The dye's rapid exit from the bloodstream and binding within target cells allowed researchers to quantify perfusion levels using fluorescence microscopy, aiding in the assessment of tumor response to therapies .

Stem Cell Research

The dye has applications in stem cell research, particularly for labeling adipose-derived stem cells without significantly affecting their viability or differentiation potential.

Case Study: Labeling Adipose-Derived Stem Cells

A study found that low concentrations (0.5 µg/mL) of this compound did not adversely affect adipose-derived stem cells' proliferation or viability, making it suitable for tracking these cells in various applications. However, higher concentrations (5 µg/mL) led to significant DNA damage and impaired cell function .

作用機序

ホエchst 33342は、二本鎖DNAのマイナーグルーブに結合することによって効果を発揮します。 この結合は、化合物の構造によって促進され、マイナーグルーブに収まり、アデニン-チミンが豊富な領域と相互作用することができます . ホエchst 33342がDNAに結合すると、安定したDNA-染料複合体が生成され、紫外線で励起されると強い青色の蛍光を示します .

類似の化合物との比較

ホエchst 33342は、ホエchst 33258とホエchst 34580を含むビスベンゾイミダゾール染料ファミリーの一部です . ホエchst 33258と比較して、ホエchst 33342は、親油性のエチル基が追加されているため、細胞透過性が高く、生きた細胞を染色するのに適しています . 一方、ホエchst 34580は、フェノールの代わりにジメチルアミン基を持ち、ホエchst 33258とホエchst 33342の461 nmと比較して、その発光極大が490 nmにシフトしています .

結論

ホエchst 33342は、汎用性が高く、広く使用されているDNA染色剤であり、さまざまな科学研究分野で応用されています。細胞透過性と強い蛍光などのユニークな特性により、DNA相互作用と細胞プロセスを研究する上で貴重なツールとなっています。

類似化合物との比較

Hoechst 33342 is part of a family of bisbenzimide dyes that includes Hoechst 33258 and Hoechst 34580 . Compared to Hoechst 33258, this compound is more cell-permeable due to the addition of a lipophilic ethyl group, making it more suitable for staining living cells . Hoechst 34580, on the other hand, has a dimethylamine group instead of the phenol, which shifts its emission maximum to 490 nm compared to the 461 nm of Hoechst 33258 and this compound .

Conclusion

This compound is a versatile and widely used DNA stain with applications in various fields of scientific research. Its unique properties, such as cell permeability and strong fluorescence, make it an invaluable tool for studying DNA interactions and cellular processes.

生物活性

Hoechst 33342 is a fluorescent dye widely utilized in biological research, particularly for its ability to stain DNA and assess cellular properties. Its unique characteristics allow it to intercalate into the DNA minor groove, making it a valuable tool for various applications, including flow cytometry, cell cycle analysis, and studies of multidrug resistance.

This compound acts primarily as a DNA-binding agent. It intercalates into the DNA structure, which leads to fluorescence upon binding. This property is exploited in various assays to study cellular processes and the effects of drugs on cell viability and proliferation. The dye's fluorescence is sensitive to several factors, including intracellular pH and membrane potential, which can affect its binding efficiency and subsequent emission characteristics .

Cellular Uptake and Efflux

Research has shown that this compound can be extruded by efflux pumps in both microbial and mammalian cells. For example, in studies involving Lactococcus lactis, it was observed that the LmrP transporter actively accumulated this compound rather than extruding it, which is contrary to the behavior seen with other fluorescent dyes . This suggests a complex interaction between this compound and cellular transport mechanisms.

Applications in Research

- Flow Cytometry : this compound is extensively used in flow cytometry to identify and quantify live versus dead cells based on their DNA content. It helps distinguish between different cell populations by analyzing their fluorescence profiles .

- Antimicrobial Resistance Studies : The dye has been employed in assays to evaluate the efflux activity of antibiotic-resistant bacteria, such as Acinetobacter baumannii. The accumulation of this compound serves as a surrogate marker for assessing the contribution of efflux pumps to antibiotic resistance .

- Gene Expression Studies : this compound enhances the expression of genes delivered via recombinant adeno-associated viruses (rAAV). Its presence increases the number of cells expressing transgenes, indicating its potential role in gene therapy applications .

Study on Multidrug Resistance

A significant study utilized this compound to assess multidrug resistance mechanisms in clinical isolates of Acinetobacter baumannii. The researchers measured the accumulation of the dye in response to various antibiotics. Their findings indicated that higher efflux activity correlated with reduced susceptibility to multiple drugs, highlighting the importance of efflux pumps in mediating resistance .

Gene Transfer Enhancement

In another study focusing on rAAV-mediated gene transfer, this compound was shown to accelerate transgene expression kinetics. The research demonstrated that treatment with Hoechst increased both the level and population of cells expressing enhanced green fluorescent protein (EGFP), suggesting its utility in improving gene therapy outcomes .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Choi et al., 2018 | Antibiotic resistance | Demonstrated that this compound accumulation correlates with efflux activity in Acinetobacter baumannii clinical isolates. |

| Zhang et al., 2005 | Gene expression | Showed enhancement of EGFP expression in rAAV studies when treated with this compound. |

| PLOS ONE Study | Transport mechanisms | Found that LmrP transporter accumulates this compound instead of extruding it, contrary to other dyes. |

特性

IUPAC Name |

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFBSVERLRRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178059 | |

| Record name | HOE 33342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23491-52-3 | |

| Record name | Bisbenzimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOE 33342 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOE 33342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISBENZIMIDE ETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99KZS6CNZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。